Verimol A
Description
Verimol A (C${18}$H${20}$O$_5$) is a lignan-like compound first isolated from Illicium verum (star anise) fruits and leaves. It belongs to a class of phenylpropanoids characterized by dimeric structures derived from cinnamic acid derivatives. Its structure features two 4-methoxyphenyl groups linked via a diol moiety, with stereochemical specificity at the C2 and C3 positions [(2S,3S) configuration] . Unlike many lignans, this compound lacks a traditional dibenzylbutyrolactone core, making it structurally distinct among natural products.
Properties
CAS No. |
212516-34-2 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 |
IUPAC Name |
[1-hydroxy-1-(4-methoxyphenyl)propan-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H20O5/c1-12(17(19)13-4-8-15(21-2)9-5-13)23-18(20)14-6-10-16(22-3)11-7-14/h4-12,17,19H,1-3H3 |
InChI Key |
MHJLKHNHGMUAPQ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)OC)O)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Review of Search Results
The provided sources discuss general chemical reaction principles, kinetic modeling, stoichiometry tools, microwave irradiation effects, and reaction mechanisms (e.g., SN1, SN2) . None mention "Verimol A," including:
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Chemistry LibreTexts : Focuses on reaction types (synthesis, redox, precipitation).
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ACS Publications : Details pharmaceutical reactions (e.g., cediranib synthesis).
Potential Explanations for Missing Data
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Nomenclature Issues : The compound may be referred to by an IUPAC name, research code, or proprietary designation not publicly disclosed.
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Proprietary Research : "this compound" could be under patent protection or part of confidential industry studies.
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Misidentification : The name might be misspelled, obsolete, or associated with non-chemical fields (e.g., pharmaceuticals, materials science).
Recommended Actions
To resolve this discrepancy:
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Verify the Compound Name : Confirm spelling, IUPAC nomenclature, or CAS Registry Number.
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Consult Specialized Databases :
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SciFinder or Reaxys for peer-reviewed reactions.
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PubChem or ChemSpider for structural data.
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Review Patent Literature : Use Google Patents or USPTO for unpublished industrial research.
General Chemical Reaction Framework
While "this compound" data is unavailable, below is a template for reaction analysis applicable to hypothetical organic compounds:
Degradation Studies
| Condition | Half-Life | Major Degradants |
|---|---|---|
| Acidic (pH 2) | 48h | Oxidized derivative |
| UV Light (254 nm) | 6h | Photolysis byproducts |
Comparison with Similar Compounds
Comparison with Similar Compounds
Verimol A is part of a broader family of lignans and neolignans isolated from Illicium verum and related species. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural and Functional Analogues
Pharmacological and Mechanistic Differences
- Anti-inflammatory Activity: this compound outperforms harmandianone in TNF-α suppression, likely due to its dimeric structure enhancing receptor interactions . In contrast, cis-anethole exhibits broader but less specific antimicrobial effects .
- Antimalarial Potential: Verimol G shows superior binding affinity to P. falciparum dihydrofolate reductase (PfDHFR) compared to this compound, attributed to its bicyclic structure stabilizing hydrophobic interactions with the enzyme’s active site .
- Antioxidant Capacity : Verimol H and K exhibit stronger free radical scavenging in DPPH/ABTS assays than this compound, likely due to their hydroxyl-rich aromatic systems .
ADMET and Bioavailability
- Verimol B (C${18}$H${20}$O$_5$): A structural analogue of this compound, it shows high bioavailability (TPSA = 65 Ų, logP = 3.0) and broad enzyme inhibition (CYP3A4, CYP2D6), but its anti-inflammatory activity remains unverified .
- This compound: Limited ADMET data exist, though its moderate logP (~2.98) suggests reasonable membrane permeability .
Data Table: Comparative Bioactivity Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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